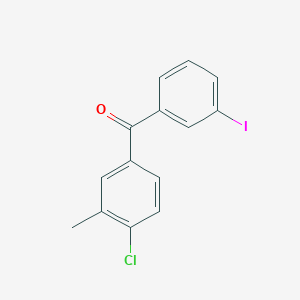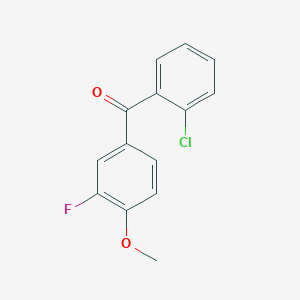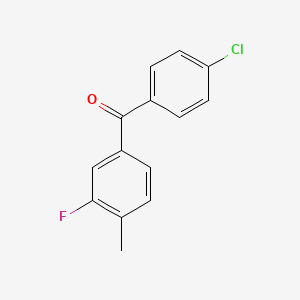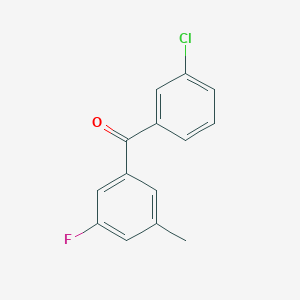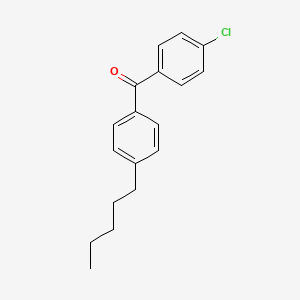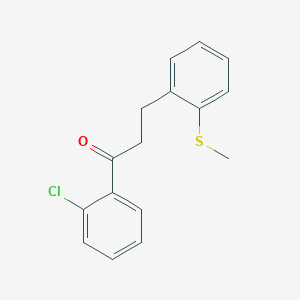
2'-Chloro-3-(2-thiomethylphenyl)propiophenone
Descripción general
Descripción
The compound 2'-Chloro-3-(2-thiomethylphenyl)propiophenone is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar compounds. For instance, the synthesis of related thiophene-containing compounds and their molecular structures are discussed, which could be relevant to understanding the compound .
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest in several papers. For example, the compound 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one was synthesized using a Claisen-Schmidt condensation reaction . Similarly, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene was synthesized from di-2-thenoylmethane through a multi-step process . These methods could potentially be adapted for the synthesis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone, although the specific details would depend on the reactivity of the starting materials and the desired functional groups.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical properties and potential applications. The paper on 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one provides detailed information on the crystal and molecular structure of the compound, including bond lengths and angles, which are confirmed by X-ray diffraction studies . The planarity of the thiophene ring and its conjugation effects are also discussed. These structural details are important for understanding the reactivity and stability of the molecule.
Chemical Reactions Analysis
The reactivity of thiophene derivatives is explored in several papers. For instance, the reactions of 2-chlorothiophene with different reagents leading to dimer type products are described . The paper on 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene discusses cycloaddition reactions and the formation of benzo[c]thiophene derivatives . These studies provide insights into the types of chemical reactions that thiophene derivatives can undergo, which could be relevant for the chemical reactions analysis of 2'-Chloro-3-(2-thiomethylphenyl)propiophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The paper on the crystal structure of a thienopyridine derivative discusses the coplanarity of the thienopyridine ring and the intramolecular hydrogen bonding . The study on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol includes quantum chemical calculations and molecular docking, which are useful for predicting the electronic properties and potential biological activity . These properties are essential for understanding the behavior of thiophene derivatives in various environments and their potential applications.
Aplicaciones Científicas De Investigación
Polyphenolic Compounds in Scientific Research
Polyphenolic compounds, including those similar in structure or function to 2'-Chloro-3-(2-thiomethylphenyl)propiophenone, have been extensively studied for their various biological and pharmacological effects. These studies encompass a wide range of potential applications, including antioxidant activities, anti-inflammatory properties, and their role in metabolic syndrome management.
Antioxidant and Anti-inflammatory Properties :Research has highlighted the significant role of polyphenolic compounds like Chlorogenic Acid (CGA) in exerting antioxidant and anti-inflammatory effects. These compounds have been studied for their potential in treating and managing various disorders, including cardiovascular diseases, diabetes, and obesity, due to their ability to modulate lipid and glucose metabolism (Naveed et al., 2018).
Metabolic Syndrome and Chronic Diseases :Polyphenolic compounds have been associated with a lower risk of metabolic syndromes and chronic diseases, suggesting their beneficial roles in health promotion. The dietary sources, bioavailability, and the mechanisms through which these compounds exert their effects have been subjects of comprehensive reviews, indicating their potential as natural dietary additives and therapeutic agents (Lu et al., 2020).
Environmental and Occupational Exposure :Studies also explore the environmental occurrence and health risks of various chemical compounds, indicating a growing concern for occupational exposure and its effects on human health. Such research underscores the importance of assessing the exposure to chemicals, including endocrine-disrupting compounds, and their potential health impacts (Ribeiro et al., 2017).
Mecanismo De Acción
The mechanism of action of 2’-Chloro-3-(2-thiomethylphenyl)propiophenone is not specified in the sources retrieved. Its potential applications in various fields of research and industry suggest that it may have diverse mechanisms of action depending on the specific context.
Safety and Hazards
While specific safety data for 2’-Chloro-3-(2-thiomethylphenyl)propiophenone is not available, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, and not inhaling or ingesting the compound . It may cause an allergic skin reaction and serious eye irritation .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXPHSGWVTZKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644334 | |
| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2-thiomethylphenyl)propiophenone | |
CAS RN |
898780-16-0 | |
| Record name | 1-(2-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





